![molecular formula C16H19N3O5 B6045686 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6045686.png)
4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
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Overview
Description
4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a 3,5-dimethoxybenzoyl group and a butanoic acid moiety
Preparation Methods
The synthesis of 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone.
Introduction of the 3,5-dimethoxybenzoyl group: This step involves the acylation of the pyrazole ring using 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the butanoic acid moiety: This can be done through a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzoyl ring can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles such as alkyl halides.
Scientific Research Applications
4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrazole-containing compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid include:
4-[(3,5-dimethoxybenzoyl)amino]benzoic acid: This compound shares the 3,5-dimethoxybenzoyl group but has a different core structure.
3,5-dimethoxybenzoic acid: This simpler compound lacks the pyrazole and butanoic acid moieties but retains the dimethoxybenzoyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the simpler analogs.
Properties
IUPAC Name |
4-[4-[(3,5-dimethoxybenzoyl)amino]pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-13-6-11(7-14(8-13)24-2)16(22)18-12-9-17-19(10-12)5-3-4-15(20)21/h6-10H,3-5H2,1-2H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOESREPKRSAXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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